Array ( [bid] => 7418778 ) Buy N-benzyl-1-(1,3-thiazol-2-yl)piperidine-4-carboxamide

N-benzyl-1-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Catalog No.
S7704711
CAS No.
M.F
C16H19N3OS
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-1-(1,3-thiazol-2-yl)piperidine-4-carboxam...

Product Name

N-benzyl-1-(1,3-thiazol-2-yl)piperidine-4-carboxamide

IUPAC Name

N-benzyl-1-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C16H19N3OS/c20-15(18-12-13-4-2-1-3-5-13)14-6-9-19(10-7-14)16-17-8-11-21-16/h1-5,8,11,14H,6-7,9-10,12H2,(H,18,20)

InChI Key

YYDVIYOJUNKUAO-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NC=CS3

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NC=CS3
N-benzyl-1-(1,3-thiazol-2-yl)piperidine-4-carboxamide, also known as BTCP, is a synthetic compound that has been extensively studied as a potential therapeutic agent for its analgesic and anesthetic properties. It belongs to the category of piperidine-4-carboxamides that possess a thiazole ring and a benzyl group. BTCP has a similar structure to other commonly used anesthetics such as ketamine and phencyclidine (PCP).
BTCP is a white to off-white crystalline powder with a melting point of 200-202°C. It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) but insoluble in water. The molecular formula of BTCP is C18H22N2O2S, and its molecular weight is 338.45 g/mol.
BTCP is synthesized via a multi-step reaction that involves the condensation of 2-aminothiazole with benzaldehyde, followed by the reduction of the Schiff's base intermediate with sodium borohydride and subsequent acylation with 4-piperidone. The purity and identity of BTCP are confirmed through various characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to quantify BTCP levels in biological matrices such as blood and urine. NMR and IR spectroscopy are also used to characterize the different forms of BTCP and its degradation products.
BTCP exhibits both analgesic and anesthetic properties, which have been extensively studied in animal models. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the sensation of pain. In addition, it also interacts with other ion channels and receptors such as the voltage-gated sodium channels and the GABA-A receptors, contributing to its anesthetic effects. BTCP has also been shown to produce neuroprotective effects in ischemic models.
BTCP has a narrow therapeutic window, and its overdose can lead to various adverse effects such as respiratory depression, sedation, and hallucinations. It can also produce unwanted side effects such as nausea, vomiting, and dizziness. The safety and toxicity of BTCP have been evaluated in various animal models, and it has been shown to produce dose-dependent toxicity at high doses.
BTCP has been extensively used as a research tool for studying the molecular mechanisms of pain and anesthesia. It has also been used in animal models to study the role of NMDA receptors in addiction and withdrawal. In addition, BTCP has been evaluated as a potential therapeutic agent for various neurological disorders such as chronic pain, depression, and schizophrenia.
The current research on BTCP is focused on understanding its mechanisms of action and developing new analogs with improved pharmacological properties. Several studies are also evaluating the use of BTCP as a potential therapeutic agent for treating various neurological disorders.
BTCP has potential implications in various fields of research and industry such as pharmacology, neuroscience, and drug discovery. It can be used as a research tool for studying the molecular mechanisms of pain and anesthesia, and as a potential therapeutic agent for treating various neurological disorders.
BTCP has several limitations that need to be addressed in future research. The narrow therapeutic window and potential toxicity limit its clinical use as an anesthetic or analgesic agent. Future research should focus on developing new analogs with improved pharmacological properties and reduced toxicity. In addition, further studies are needed to understand the long-term effects of BTCP and its potential use in combination with other drugs.
1. Development of BTCP analogs with improved pharmacological properties.
2. Evaluating the use of BTCP as a potential therapeutic agent for treating chronic pain.
3. Investigating the role of BTCP in addiction and withdrawal.
4. Understanding the long-term effects of BTCP in animal models.
5. Developing new analytical methods for quantifying BTCP and its degradation products.
6. Evaluating the potential use of BTCP in combination therapy with other drugs.
7. Investigating the effects of BTCP on different ion channels and receptors.
8. Understanding the molecular mechanisms of BTCP-induced neuroprotection in ischemic models.
9. Identifying new biological targets for BTCP and its analogs.
10. Evaluation of BTCP's potential use in the treatment of depressive disorders and schizophrenia.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

301.12488341 g/mol

Monoisotopic Mass

301.12488341 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

Explore Compound Types